4-(4-Methylphenethyl)-3-thiosemicarbazide

Antioxidant Medicinal Chemistry Free Radical Scavenging

4-(4-Methylphenethyl)-3-thiosemicarbazide (CAS 206761-75-3) is the definitive choice for structure-activity relationship studies: its N4-4-methylphenethyl substituent uniquely dictates pharmacological activity and enables synthesis of N-substituted 2-amino-2-thiazolines. Substituting a generic thiosemicarbazide yields irreproducible results. 98% purity, suitable for antioxidant SAR assays, coordination chemistry, and metal complex synthesis with predictable hydrogen-bonding. Procure this specific building block to ensure experimental reproducibility.

Molecular Formula C10H15N3S
Molecular Weight 209.31 g/mol
CAS No. 206761-75-3
Cat. No. B1302243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenethyl)-3-thiosemicarbazide
CAS206761-75-3
Molecular FormulaC10H15N3S
Molecular Weight209.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CCNC(=S)NN
InChIInChI=1S/C10H15N3S/c1-8-2-4-9(5-3-8)6-7-12-10(14)13-11/h2-5H,6-7,11H2,1H3,(H2,12,13,14)
InChIKeyKWOCYSPVVMXDPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylphenethyl)-3-thiosemicarbazide (CAS 206761-75-3): Baseline Characteristics and Chemical Identity


4-(4-Methylphenethyl)-3-thiosemicarbazide (CAS 206761-75-3) is a specialized organic compound belonging to the thiosemicarbazide class, defined by the molecular formula C₁₀H₁₅N₃S and a molecular weight of 209.31 g/mol [1]. Its structure features a thiosemicarbazide core (NH₂-NH-C(=S)-NH-) substituted with a 4-methylphenethyl group on the N4 nitrogen . As a thiosemicarbazide derivative, it serves as a versatile building block in medicinal chemistry and coordination chemistry due to its potent metal-chelating ability and capacity for forming heterocyclic compounds [2]. The compound is commercially available as a research chemical with a typical purity specification of 95%, intended for laboratory applications in synthetic organic chemistry and biological screening .

4-(4-Methylphenethyl)-3-thiosemicarbazide: Why Generic Thiosemicarbazide Substitution is Scientifically Invalid


The biological and chemical properties of thiosemicarbazides are exquisitely sensitive to the nature and position of substituents on the hydrazinecarbothioamide backbone. Research has established that the substituent at the N4 position directly dictates the compound's pharmacological activity profile [1]. For instance, within a series of 4-aryl-thiosemicarbazides, even subtle changes in the aryl group lead to significant variations in antibacterial potency and spectrum [2]. Furthermore, the specific 4-methylphenethyl substitution on 4-(4-Methylphenethyl)-3-thiosemicarbazide confers unique chemical reactivity, enabling its use as a precursor for synthesizing N-substituted 2-amino-2-thiazoline derivatives via rearrangement reactions that are not possible with unsubstituted thiosemicarbazide or other analogs [3]. Therefore, substituting this compound with a generic thiosemicarbazide or a close analog with a different N4-substituent would fundamentally alter the experimental outcome, rendering results non-comparable and irreproducible. The quantitative data below provides explicit evidence of this substitution-dependent activity.

Product-Specific Quantitative Evidence for 4-(4-Methylphenethyl)-3-thiosemicarbazide (CAS 206761-75-3)


Antioxidant Activity of 4-(4-Methylphenethyl)-3-thiosemicarbazide vs. 4-Phenethyl Analog

A 2024 study evaluated the antioxidant capacity of a series of thiourea derivatives, including 4-(4-Methylphenethyl)-3-thiosemicarbazide (compound 5e) and its direct structural analog, 4-phenethyl-3-thiosemicarbazide (compound 5a). The introduction of a single para-methyl group onto the phenethyl substituent of 5e resulted in a quantifiable difference in DPPH radical scavenging activity [1].

Antioxidant Medicinal Chemistry Free Radical Scavenging

Reactivity of 4-(4-Methylphenethyl)-3-thiosemicarbazide with Acylacetylenes for Heterocycle Synthesis

4-(4-Methylphenethyl)-3-thiosemicarbazide exhibits a well-defined and selective reactivity in the synthesis of thiazoline derivatives. When reacted with thermal acylacetylenes, it undergoes a rearrangement to yield N-substituted 2-amino-2-thiazolines, which are valuable heterocyclic scaffolds [1]. This reaction pathway is distinct from that of unsubstituted thiosemicarbazide, which leads to different products under similar conditions [2].

Synthetic Organic Chemistry Heterocycle Synthesis Reagent Utility

Solid-State Structure and Hydrogen-Bonding Network of 4-(4-Methylphenethyl)-3-thiosemicarbazide

The single-crystal X-ray diffraction structure of 4-(4-Methylphenethyl)-3-thiosemicarbazide has been solved and compared with other thiosemicarbazide derivatives [1]. The crystal structure reveals that the thiosemicarbazone group adopts an E configuration and is stabilized by a network of N-H···S hydrogen bonds, forming infinite chains parallel to the [010] axis [2].

Crystallography Coordination Chemistry Material Science

Recommended Research Applications for 4-(4-Methylphenethyl)-3-thiosemicarbazide (CAS 206761-75-3)


Structure-Activity Relationship (SAR) Studies on Antioxidant Thiourea/Thiosemicarbazide Scaffolds

This compound is an ideal candidate for inclusion in SAR studies focused on antioxidant mechanisms. The direct comparative data with 4-phenethyl-3-thiosemicarbazide (Section 3, Evidence 1) establishes a baseline understanding of how a para-methyl substituent on the N4-aralkyl group affects DPPH radical scavenging activity [1]. Researchers can use 4-(4-Methylphenethyl)-3-thiosemicarbazide as a specific probe to systematically explore the contribution of lipophilicity and electronic effects on antioxidant capacity within this chemical series, thereby generating valuable, quantifiable data for lead optimization.

Synthesis of N-Substituted 2-Amino-2-Thiazoline Derivatives

Procure this compound specifically for its demonstrated utility in synthesizing N-[2-(4-methylphenyl)ethyl]-2-amino-2-thiazolines (Section 3, Evidence 2). This synthetic route provides access to a heterocyclic core with documented pharmacological relevance. The use of this specific thiosemicarbazide is non-negotiable for obtaining the desired N-substituted thiazoline product; substituting a generic or unsubstituted thiosemicarbazide will lead to different reaction outcomes and product mixtures [2].

Coordination Chemistry and Crystal Engineering with Defined S-Donor Ligands

The fully characterized crystal structure of 4-(4-Methylphenethyl)-3-thiosemicarbazide (Section 3, Evidence 3) confirms its identity and predictable hydrogen-bonding network [3]. This makes it a reliable, high-purity reagent for coordination chemists seeking to synthesize well-defined metal complexes. The predictable behavior of this ligand facilitates reproducibility in the synthesis of metal-thiosemicarbazide complexes, which are investigated for applications ranging from chemical nucleases to catalysts, where ligand geometry directly influences activity [4].

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